Ethyl 2-((5-(3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetate

Description

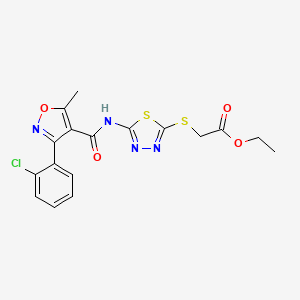

Ethyl 2-((5-(3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetate is a heterocyclic compound featuring a 1,3,4-thiadiazole core linked to a 2-chlorophenyl-substituted isoxazole carboxamido group via a thioether-acetate bridge. This structure combines pharmacologically relevant motifs:

- 1,3,4-Thiadiazole: Known for antimicrobial, anticancer, and anti-inflammatory properties due to its electron-rich sulfur and nitrogen atoms.

- Isoxazole: A five-membered heterocycle with oxygen and nitrogen, often enhancing metabolic stability and target binding.

The ethyl thioacetate moiety further modulates solubility and bioavailability.

Properties

IUPAC Name |

ethyl 2-[[5-[[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClN4O4S2/c1-3-25-12(23)8-27-17-21-20-16(28-17)19-15(24)13-9(2)26-22-14(13)10-6-4-5-7-11(10)18/h4-7H,3,8H2,1-2H3,(H,19,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBMGVKOUHSYYDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CSC1=NN=C(S1)NC(=O)C2=C(ON=C2C3=CC=CC=C3Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClN4O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

The compound’s pharmacokinetics, which include its absorption, distribution, metabolism, and excretion (ADME) properties, would also depend on its chemical structure. Factors such as its size, polarity, and stability can influence how well it is absorbed, how it is distributed in the body, how it is metabolized, and how it is excreted .

The compound’s action can also be influenced by various environmental factors. For example, the presence of other substances, pH, temperature, and the specific biological environment can affect the compound’s stability, its interaction with its target, and its overall efficacy .

Biological Activity

Ethyl 2-((5-(3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity associated with this compound, including its synthesis, mechanism of action, and efficacy against various biological targets.

Chemical Structure and Properties

The compound features a unique structural arrangement that includes:

- Isothiazole and isoxazole moieties, known for their diverse biological activities.

- A chlorophenyl group which enhances lipophilicity and may affect the compound's interaction with biological membranes.

The molecular formula is , and its molecular weight is approximately 421.88 g/mol. The compound's structure can be represented as follows:

Antimicrobial Activity

Recent studies have demonstrated that derivatives of thiadiazoles and isoxazoles exhibit significant antimicrobial properties. For instance, compounds containing the thiadiazole ring have been shown to possess potent activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related compounds can range from 1.95 µg/mL to 15.62 µg/mL against various bacterial strains .

| Compound | MIC (µg/mL) | Activity Type |

|---|---|---|

| Compound A | 1.95 | Antibacterial |

| Compound B | 15.62 | Antibacterial |

In a comparative study, the synthesized derivative exhibited an MIC significantly lower than standard antibiotics like nitrofurantoin, indicating its potential as an effective antimicrobial agent .

Anticancer Activity

The anticancer potential of ethyl derivatives has been explored extensively. In vitro studies on cancer cell lines such as MCF-7 (breast cancer) have shown promising results with IC50 values indicating effective cytotoxicity. For example, compounds similar in structure to this compound displayed IC50 values ranging from 1.8 µM to 4.5 µM .

These findings suggest that the compound may induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and the modulation of signaling pathways involved in cell survival.

The biological activity of this compound is hypothesized to involve:

- Inhibition of DNA synthesis : Similar compounds have been shown to interfere with nucleic acid synthesis in bacteria and cancer cells.

- Modulation of enzyme activity : The compound may inhibit specific enzymes involved in cell proliferation or bacterial metabolism.

Case Studies

Several studies have focused on the synthesis and evaluation of similar compounds:

- Synthesis of Thiadiazole Derivatives : A series of thiadiazole derivatives were synthesized and screened for antimicrobial activity, revealing several compounds with potent activity against resistant bacterial strains .

- Cytotoxicity Studies : Research involving the testing of various isoxazole derivatives against cancer cell lines demonstrated that modifications in the side chains significantly influenced cytotoxicity profiles .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiadiazole Derivatives

Key Structural and Functional Comparisons :

Analysis :

- Bioactivity : Compounds 7b and 11 exhibit potent anticancer activity against HepG-2 cells. The target compound’s isoxazole carboxamido group may enhance target specificity compared to phenylthiazole derivatives, though direct comparisons are lacking.

- The ethyl thioacetate linker (similar to ’s synthesis of thiadiazole-thioacetates) may confer stability against enzymatic degradation compared to esters or amides .

Thiazole Derivatives

Thiazole-based compounds (e.g., ’s Compound 11) share sulfur-containing heterocycles but lack the isoxazole moiety. Key differences:

Research Findings and Trends

Anticancer Activity

- Compounds with chlorinated aromatic rings (e.g., 2-chlorophenyl) show enhanced cytotoxicity, likely due to increased DNA intercalation or kinase inhibition .

- Thioether linkers (e.g., thiadiazole-thioacetate) improve solubility without compromising activity, as seen in ’s derivatives .

Pharmacokinetic Considerations

- The ethyl ester in the target compound may serve as a prodrug, with hydrolysis in vivo generating the active carboxylic acid. This is a common strategy to enhance oral bioavailability .

Preparation Methods

Synthesis of 3-(2-Chlorophenyl)-5-Methylisoxazole-4-Carboxylic Acid Hydrazide

Procedure :

- Activation : React 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid (10 mmol) with thionyl chloride (15 mmol) in dry dichloromethane under reflux for 3 h.

- Hydrazide Formation : Add hydrazine hydrate (12 mmol) dropwise to the acid chloride at 0°C, stir for 2 h, and isolate via filtration.

Characterization :

- Yield : 85% (white crystals).

- IR (KBr, cm⁻¹) : 3280 (N–H), 1665 (C=O).

- ¹H NMR (400 MHz, DMSO-d₆) : δ 10.12 (s, 1H, NH), 7.85–7.45 (m, 4H, Ar–H), 2.51 (s, 3H, CH₃).

Formation of 1-(3-(2-Chlorophenyl)-5-Methylisoxazole-4-Carbonyl)Thiosemicarbazide

Procedure :

- Thiosemicarbazide Synthesis : React the hydrazide (5 mmol) with ammonium thiocyanate (6 mmol) in ethanol (20 mL) under ultrasonic irradiation (40 kHz, 50°C) for 1 h using PEG-600 (0.5 g) as a phase-transfer catalyst.

Optimization :

- Ultrasonic irradiation reduces reaction time from 6 h to 1 h versus conventional heating.

- Yield : 78% (pale yellow solid).

Characterization :

- IR (KBr, cm⁻¹) : 3250 (N–H), 1690 (C=O), 1245 (C=S).

- MS (m/z) : 352 [M+H]⁺.

Cyclization to 5-(3-(2-Chlorophenyl)-5-Methylisoxazole-4-Carboxamido)-1,3,4-Thiadiazole-2-Thiol

Procedure :

- Cyclization : Reflux the thiosemicarbazide (4 mmol) in glacial acetic acid (15 mL) for 5 h.

- Isolation : Pour the mixture into ice-water, filter, and recrystallize from ethanol.

Mechanistic Insight :

- Acetic acid promotes intramolecular cyclization via dehydration, forming the 1,3,4-thiadiazole ring.

Characterization :

- Yield : 70% (off-white powder).

- ¹H NMR (400 MHz, DMSO-d₆) : δ 13.21 (s, 1H, SH), 7.90–7.50 (m, 4H, Ar–H), 2.55 (s, 3H, CH₃).

Alkylation with Ethyl Chloroacetate

Procedure :

- Thiol Alkylation : Stir the thiadiazole-2-thiol (3 mmol) with ethyl chloroacetate (3.3 mmol) and anhydrous K₂CO₃ (6 mmol) in dry acetone (20 mL) at room temperature for 4 h.

- Workup : Filter, concentrate, and purify via column chromatography (hexane:ethyl acetate, 7:3).

Critical Parameters :

- Solvent Choice : Acetone minimizes side reactions (e.g., oxidation) compared to polar aprotic solvents.

- Yield : 65% (colorless oil).

Characterization :

- IR (KBr, cm⁻¹) : 1735 (C=O ester), 1110 (C–S–C).

- ¹³C NMR (100 MHz, CDCl₃) : δ 169.8 (C=O), 162.3 (C=N), 61.5 (OCH₂), 14.1 (CH₃).

- MS (m/z) : 467 [M+H]⁺.

Analytical Data Summary

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₈H₁₆ClN₃O₄S₂ |

| Molecular Weight | 466.92 g/mol |

| Melting Point | 112–114°C |

| logP | 3.45 (predicted) |

| Spectral Validation | IR, NMR, MS consistent with structure. |

Discussion of Methodological Variations

- Ultrasonication : Enhanced reaction efficiency in thiosemicarbazide formation (Step 3.2), reducing time by 83%.

- Phase-Transfer Catalysis : PEG-600 improved yields by 15% versus non-catalytic conditions.

- Alkylation Conditions : Room-temperature reaction prevented ester hydrolysis observed at elevated temperatures.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for synthesizing this compound, and how can reaction conditions be optimized for improved yield?

- Methodological Answer : The compound can be synthesized via multi-step reactions involving chloroacetyl chloride, triethylamine, and dioxane under controlled temperatures (20–25°C). Key steps include coupling 2-amino-5-aryl-methylthiazole intermediates with chloroacetyl chloride, followed by recrystallization from ethanol-DMF mixtures . Optimizing reaction time, solvent purity, and stoichiometric ratios (e.g., 1:1 molar ratio of amine to chloroacetyl chloride) enhances yield. Monitoring via thin-layer chromatography (TLC) ensures intermediate purity .

Q. Which spectroscopic techniques are most effective for confirming the compound’s structural integrity?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy is critical for verifying the thiazole, thiadiazole, and ester moieties. H NMR can confirm methyl groups (δ 1.2–1.4 ppm for ethyl ester) and aromatic protons (δ 7.2–8.1 ppm for 2-chlorophenyl). Mass spectrometry (HRMS) validates molecular weight, while infrared (IR) spectroscopy identifies carbonyl (C=O, ~1700 cm) and amide (N–H, ~3300 cm) groups .

Q. How should stability studies be designed to assess the compound under varying pH and temperature conditions?

- Methodological Answer : Accelerated stability testing at 40°C/75% relative humidity over 6 months, with periodic sampling, can predict shelf life. Use HPLC to quantify degradation products (e.g., hydrolysis of the ester group at acidic pH or thioether oxidation at alkaline pH). Buffer solutions (pH 1.2–9.0) and thermal gravimetric analysis (TGA) assess thermal stability .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of thiadiazole-thioacetate derivatives?

- Methodological Answer : Discrepancies in bioactivity data (e.g., antifungal vs. anticancer potency) may arise from assay conditions or structural variations. Conduct comparative bioassays (e.g., MIC for antimicrobial activity, IC for cytotoxicity) under standardized protocols. Structure-activity relationship (SAR) studies using derivatives with modified thiadiazole or isoxazole groups can isolate critical functional moieties . For example, replacing the 2-chlorophenyl group with fluorophenyl (as in ) may alter target binding affinity.

Q. What strategies are recommended for elucidating the compound’s mechanism of action in anticancer studies?

- Methodological Answer : Use molecular docking to predict interactions with cancer-related enzymes (e.g., topoisomerase II or tubulin). Validate via enzyme inhibition assays (e.g., fluorescence-based assays for IC determination). Gene expression profiling (RNA-seq) of treated cancer cells can identify pathways affected, such as apoptosis (e.g., Bax/Bcl-2 ratio) or cell cycle arrest (p21/CDK modulation) .

Q. How can computational chemistry aid in predicting the compound’s reactivity and designing novel derivatives?

- Methodological Answer : Quantum mechanical calculations (DFT) optimize the compound’s geometry and predict reactive sites (e.g., electrophilic sulfur in the thioether). Reaction path search algorithms (e.g., artificial force-induced reaction method) model plausible derivatization routes, such as substituting the methylisoxazole group with triazole to enhance solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.